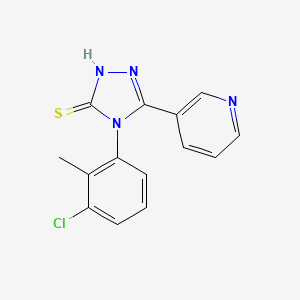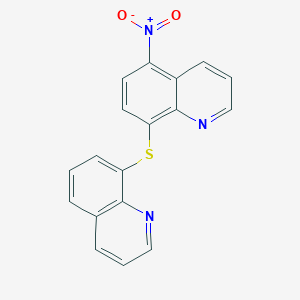
4-(1H-indol-3-yl)-3-buten-2-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-(1H-indol-3-yl)-3-buten-2-one and related compounds typically involves multistep reactions starting from indole or its derivatives. One approach described the sequential transformation of 4-(1H-indol-3-yl)butanoic acid into various intermediates, culminating in the synthesis of novel indole-based oxadiazole scaffolds with potential as urease inhibitors (Nazir et al., 2018). This exemplifies the complexity and versatility of reactions that can be undertaken with 4-(1H-indol-3-yl)-3-buten-2-one as a building block.
Molecular Structure Analysis
The molecular structure of compounds containing the 4-(1H-indol-3-yl)-3-buten-2-one unit or its derivatives has been extensively studied through various analytical techniques, including X-ray diffraction, NMR, and computational methods like DFT calculations. These studies provide insight into the conformation, electronic structure, and reactivity of these molecules. For instance, the crystal structure and DFT study of a derivative, tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, highlighted the importance of such analyses in understanding the chemical properties of indole derivatives (Yao et al., 2023).
Chemical Reactions and Properties
4-(1H-indol-3-yl)-3-buten-2-one participates in a variety of chemical reactions, showcasing its reactivity and functional group transformations. Its involvement in cycloadditions, nucleophilic substitutions, and other key organic reactions underlines its utility in synthesizing complex molecular architectures. For example, it has been used in the synthesis of highly substituted indolines and indoles via intramolecular [4+2] cycloadditions, demonstrating its versatility in constructing cyclic compounds (Dunetz & Danheiser, 2005).
Aplicaciones Científicas De Investigación
1. Synthesis of Potent Urease Inhibitors
A study by Nazir et al. (2018) involved the synthesis of various indole-based scaffolds, including 4-(1H-indol-3-yl)butanoic acid, which demonstrated potent inhibitory potential against the urease enzyme. This suggests its potential application in drug designing for therapeutic agents (Nazir et al., 2018).
2. Importance in Biological Activity
Geetha et al. (2019) highlighted the significance of the indole nucleus in molecules with diverse biological properties like anti-tumor and anti-inflammatory activities. The study involved the synthesis and analysis of a compound featuring the indole structure, emphasizing its relevance in biological and pharmaceutical research (Geetha et al., 2019).
3. Application in Synthesis of Indoles
Butin and Smirnov (2005) described a new approach to synthesize 4-(2-indolyl)-3-buten-2-ones, showcasing the compound's utility in chemical synthesis processes, particularly in creating indole structures (Butin & Smirnov, 2005).
4. Development of Biological Agents
Qu et al. (2006) synthesized a thiosemicarbazone derived from 4-(1H-indol-3-yl)but-3-en-2-one, indicating the role of such compounds in developing biological agents with potential anti-inflammatory, antibacterial, and antitumor activities (Qu et al., 2006).
5. Exploration in Anticancer Drug Development
Kamath et al. (2015) synthesized indole-coumarin hybrids, including indole structures, for their potential use in anticancer drug development. These compounds were assessed for cytotoxic effects, indicating their relevance in the search for novel anticancer therapies (Kamath et al., 2015).
6. Investigating Stereochemical Reactions
Hallett et al. (2000) studied the stereo- and regiochemical outcomes of reactions involving the indole nucleus, contributing to the understanding of stereochemical processes in organic chemistry (Hallett et al., 2000).
7. Synthesis of Chalcone Derivatives
Rehman, Saini, and Kumar (2022) utilized indole derivatives in the synthesis of chalcone derivatives, exploring their anti-inflammatory properties. This underscores the compound's utility in synthesizing new chemical entities with potential medicinal applications (Rehman, Saini, & Kumar, 2022).
Propiedades
IUPAC Name |
(E)-4-(1H-indol-3-yl)but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9(14)6-7-10-8-13-12-5-3-2-4-11(10)12/h2-8,13H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRJWAUDTYJBNF-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5659412.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(4-fluorophenyl)sulfonyl]-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B5659420.png)
![N-(3-hydroxyphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5659427.png)

![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-2-(2-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B5659444.png)
![3-[(3R*,4S*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propan-1-ol](/img/structure/B5659456.png)
![(4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5659472.png)
![2,3-dimethyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1H-indole](/img/structure/B5659475.png)
![8-ethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5659476.png)

![N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B5659482.png)
![N,3-dimethyl-N,1-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5659490.png)
![1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-4-phenylpyrrolidin-2-one](/img/structure/B5659491.png)